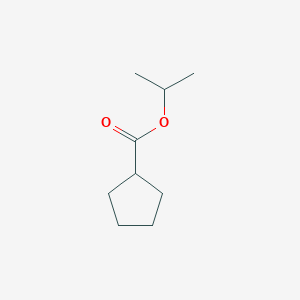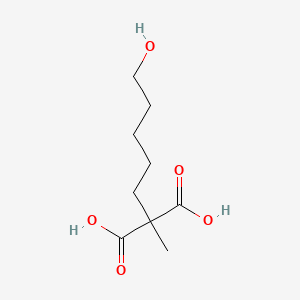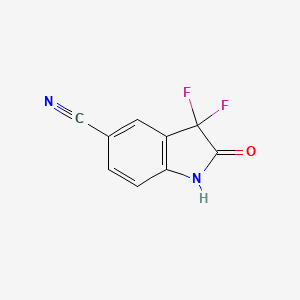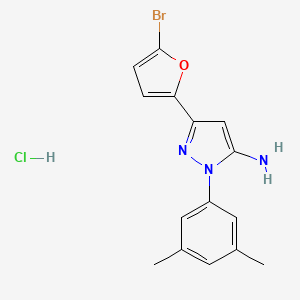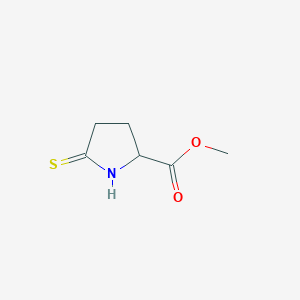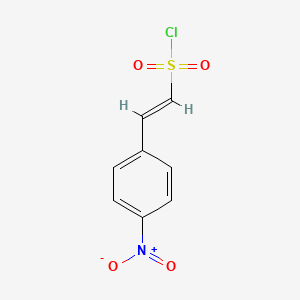![molecular formula C16H19NO B6598207 3-[3-methyl-4-(propan-2-yl)phenoxy]aniline CAS No. 887579-91-1](/img/structure/B6598207.png)
3-[3-methyl-4-(propan-2-yl)phenoxy]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-Methyl-4-(propan-2-yl)phenoxy]aniline, also known as 3-MPA, is a chemical compound that has been studied for its potential applications in scientific research. It is a phenoxy-aniline derivative and is composed of a phenyl ring, a methyl group, and a propan-2-yl group. 3-MPA has been used in a range of research fields, including in the synthesis of various organic compounds, as a catalyst in organic reactions, and as a reagent in the preparation of pharmaceuticals.
科学的研究の応用
3-[3-methyl-4-(propan-2-yl)phenoxy]aniline has been used in a range of scientific research fields. It has been used as a reagent in the synthesis of various organic compounds, such as amides and esters. It has also been used as a catalyst in organic reactions, such as the condensation of aldehydes and ketones. Additionally, this compound has been used as a reagent in the preparation of pharmaceuticals, such as antifungal agents and anti-inflammatory agents.
作用機序
The mechanism of action of 3-[3-methyl-4-(propan-2-yl)phenoxy]aniline is not fully understood. However, it is believed to act as a proton donor, which allows it to participate in a range of chemical reactions. Additionally, this compound has been shown to act as a Lewis acid, which allows it to act as a catalyst in organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have a weak inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to have a weak inhibitory effect on the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.
実験室実験の利点と制限
The main advantage of using 3-[3-methyl-4-(propan-2-yl)phenoxy]aniline in lab experiments is its low cost and availability. Additionally, this compound is relatively stable and has a low toxicity. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
Future research on 3-[3-methyl-4-(propan-2-yl)phenoxy]aniline could focus on its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research could be conducted to determine its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to determine its solubility in different solvents and its ability to act as a catalyst in various reactions. Finally, further research could be conducted to determine its potential uses in medical and industrial applications.
合成法
3-[3-methyl-4-(propan-2-yl)phenoxy]aniline can be synthesized through several methods. The most common method is the Williamson ether synthesis, which involves the reaction of an alkyl halide and an alkoxide to form an ether. Other methods include the reaction of an alkyl halide and a phenol, the reaction of an alkyl halide and a sulfonamide, and the reaction of an alkyl halide and an aniline.
特性
IUPAC Name |
3-(3-methyl-4-propan-2-ylphenoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-11(2)16-8-7-15(9-12(16)3)18-14-6-4-5-13(17)10-14/h4-11H,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQHGIFVBPBZIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC(=C2)N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698832 |
Source


|
| Record name | 3-[3-Methyl-4-(propan-2-yl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887579-91-1 |
Source


|
| Record name | 3-[3-Methyl-4-(propan-2-yl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

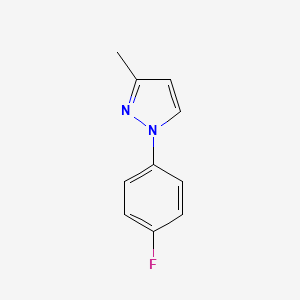
![11-(4-chloro-2,6-dimethylphenyl)-12-hydroxy-1,4-dioxa-9-azadispiro[4.2.4^{8}.2^{5}]tetradec-11-en-10-one](/img/structure/B6598133.png)
